

In-Depth Technical Guide: 4-(Trifluoromethoxy)benzyl Mercaptan (CAS 175278-03-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [4-(Trifluoromethoxy)phenyl]methanethiol

Cat. No.: B069855

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, commercial suppliers, and potential experimental applications of 4-(Trifluoromethoxy)benzyl Mercaptan, CAS number 175278-03-2. This compound is a versatile reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethoxy)benzylthio group.

Core Properties

4-(Trifluoromethoxy)benzyl Mercaptan is a colorless liquid characterized by a strong stench, typical of mercaptan compounds.^[1] It is sensitive to moisture and air and should be handled accordingly.^[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(Trifluoromethoxy)benzyl Mercaptan.

Property	Value	Source(s)
CAS Number	175278-03-2	[1][2]
Molecular Formula	C ₈ H ₇ F ₃ OS	[1][2]
Molecular Weight	208.2 g/mol	[1]
Appearance	Colorless Liquid	
Odor	Stench	[1]
Boiling Point	89 - 91 °C at 15 mmHg	[1]
Density	1.299 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	9.22 ± 0.10 (Predicted)	[2]
Flash Point	79.4 °C	[4]
Refractive Index	Not available	
Solubility	No information available	

Computational Data

Computationally derived properties provide further insight into the molecular characteristics of 4-(Trifluoromethoxy)benzyl Mercaptan.

Property	Value	Source(s)
XLogP3	3.2	[2] [4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	5	[2] [4]
Rotatable Bond Count	2	[2] [4]
Exact Mass	208.01697050	[2] [4]
Topological Polar Surface Area	10.2 Å ²	[2] [4]
Heavy Atom Count	13	[2] [4]
Complexity	152	[2] [4]

Commercial Suppliers

4-(Trifluoromethoxy)benzyl Mercaptan is available from a variety of chemical suppliers. The purity and quantity offered may vary.

Supplier	Purity	Notes
Sigma-Aldrich	Not specified (AldrichCPR)	Sold for early discovery research; buyer assumes responsibility to confirm purity.
Thermo Scientific Chemicals	Not explicitly listed, but related mercaptans are available.	
Apollo Scientific	97%	
Jilin Haoifei Import & Export	99%	Pharmaceutical intermediate grade.
Wuhan Chemwish Technology	97%	
ChemicalBook	Multiple suppliers listed with varying purities.	

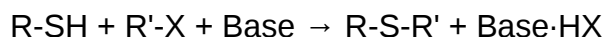
Experimental Protocols & Reactivity

While specific, peer-reviewed experimental protocols detailing the use of 4-(trifluoromethoxy)benzyl Mercaptan are not readily available in the searched literature, its chemical structure as a thiol suggests its utility in a range of standard organic reactions. Thiols are well-known for their nucleophilicity and participation in reactions such as S-alkylation and thiol-ene additions. The following are general experimental protocols that are applicable to this compound.

General Protocol for S-Alkylation

S-alkylation is a fundamental reaction for thiols, leading to the formation of thioethers. This reaction involves the deprotonation of the thiol to form a thiolate, which then acts as a nucleophile to attack an alkyl halide.

Reaction:

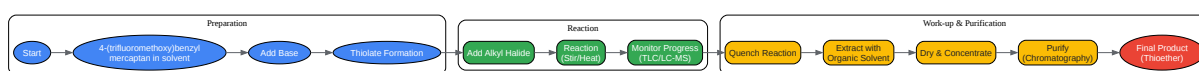


(Where R = 4-(trifluoromethoxy)benzyl, R'-X = an alkyl halide)

Methodology:

- **Preparation:** To a solution of 4-(trifluoromethoxy)benzyl mercaptan (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 equivalents). Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K_2CO_3), or triethylamine (Et_3N). The mixture is typically stirred at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
- **Addition of Electrophile:** The alkyl halide (R'-X, 1.0-1.2 equivalents) is then added to the reaction mixture, either neat or as a solution in the reaction solvent.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive it to completion.

- **Work-up:** Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired thioether.



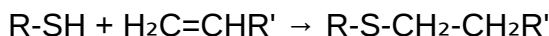
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Caption: Workflow for a typical S-alkylation reaction.

General Protocol for Radical-Initiated Thiol-Ene "Click" Reaction

The thiol-ene reaction is a "click" chemistry process that involves the addition of a thiol across a double bond (an alkene or "ene"). This reaction can be initiated by radicals, often generated by a photoinitiator and UV light. It is known for its high efficiency and atom economy.

Reaction:



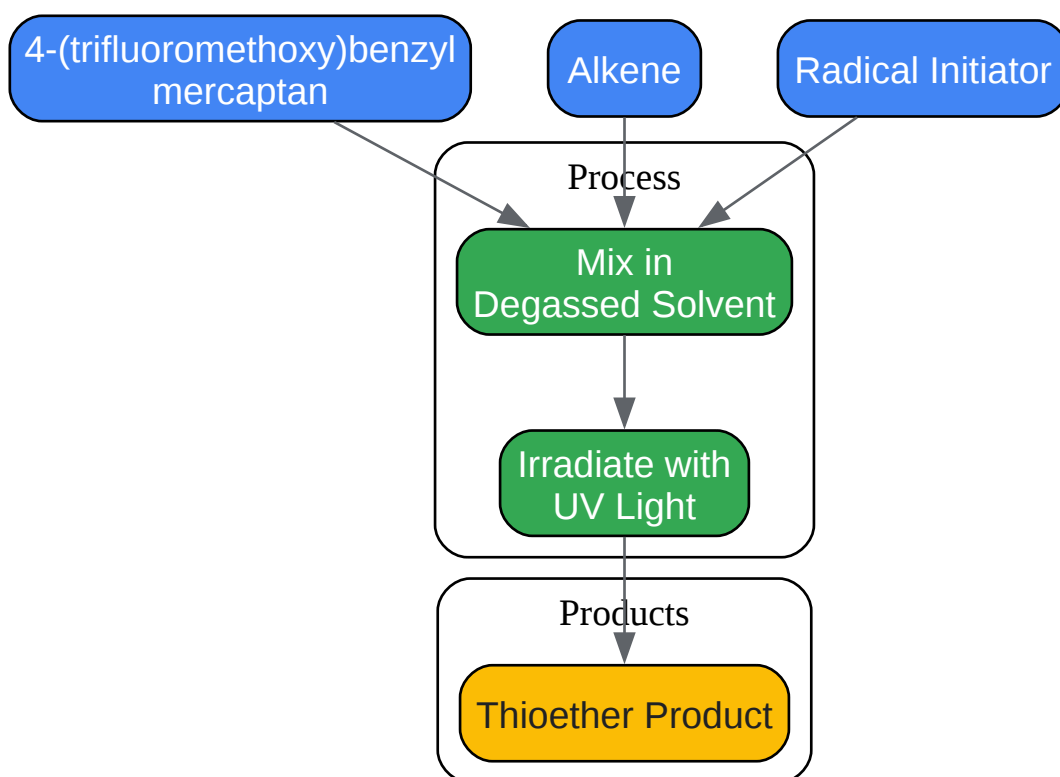
(Where R = 4-(trifluoromethoxy)benzyl, H₂C=CHR' = an alkene)

Methodology:

- **Preparation:** In a suitable reaction vessel (e.g., a quartz tube for photochemical reactions), dissolve the alkene (1.0 equivalent), 4-(trifluoromethoxy)benzyl mercaptan (1.1-1.5

equivalents), and a radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a degassed solvent (e.g., THF, methanol, or acetonitrile).

- Initiation: The reaction mixture is irradiated with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically carried out under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.
- Reaction Monitoring: The progress of the reaction is monitored by TLC, GC-MS, or ^1H NMR spectroscopy by observing the disappearance of the starting materials.
- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The crude product is often of high purity. If necessary, purification can be achieved by column chromatography on silica gel to remove any excess thiol or initiator byproducts.



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Caption: Conceptual diagram of a radical-initiated thiol-ene reaction.

Signaling Pathways and Biological Activity

Based on a comprehensive search of scientific literature and chemical databases, there is no currently available information to suggest that 4-(trifluoromethoxy)benzyl mercaptan has a defined role in any specific biological signaling pathways or possesses known pharmacological activity. Its primary application appears to be as a reagent in chemical synthesis.

Safety and Handling

4-(Trifluoromethoxy)benzyl Mercaptan is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to air and moisture, and therefore should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container in a cool, dry place.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Trifluoromethoxy)benzyl Mercaptan (CAS 175278-03-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069855#cas-number-175278-03-2-properties-and-suppliers]

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